molecular formula C27H22F3N3O3 B11503353 N-[5-methyl-2-oxo-4-(phenylcarbonyl)-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]pyridine-3-carboxamide

N-[5-methyl-2-oxo-4-(phenylcarbonyl)-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]pyridine-3-carboxamide

Cat. No.: B11503353
M. Wt: 493.5 g/mol
InChI Key: JRXMMSSPNQBQTN-UHFFFAOYSA-N
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Description

N-[5-methyl-2-oxo-4-(phenylcarbonyl)-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]pyridine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a pyridine ring, and various functional groups such as trifluoromethyl, phenylcarbonyl, and carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-methyl-2-oxo-4-(phenylcarbonyl)-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]pyridine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine and pyridine rings, followed by the introduction of the functional groups. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the pyrrolidine ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide.

    Amidation Reactions: Formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-methyl-2-oxo-4-(phenylcarbonyl)-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

N-[5-methyl-2-oxo-4-(phenylcarbonyl)-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[5-methyl-2-oxo-4-(phenylcarbonyl)-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Properties

Molecular Formula

C27H22F3N3O3

Molecular Weight

493.5 g/mol

IUPAC Name

N-[4-benzoyl-5-methyl-2-oxo-1-(2-phenylethyl)-3-(trifluoromethyl)pyrrol-3-yl]pyridine-3-carboxamide

InChI

InChI=1S/C27H22F3N3O3/c1-18-22(23(34)20-11-6-3-7-12-20)26(27(28,29)30,32-24(35)21-13-8-15-31-17-21)25(36)33(18)16-14-19-9-4-2-5-10-19/h2-13,15,17H,14,16H2,1H3,(H,32,35)

InChI Key

JRXMMSSPNQBQTN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=O)N1CCC2=CC=CC=C2)(C(F)(F)F)NC(=O)C3=CN=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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